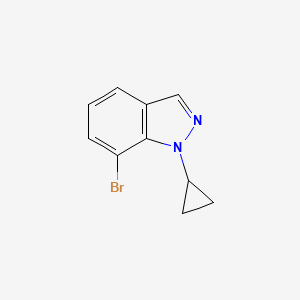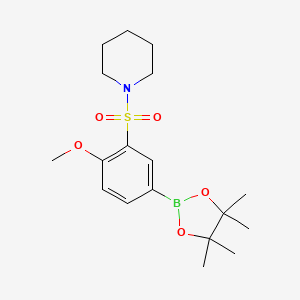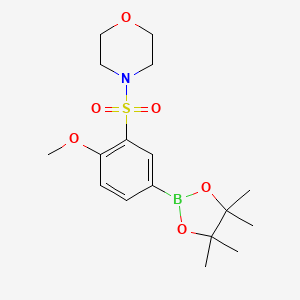![molecular formula C6H12O2 B8177616 [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8177616.png)
[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative featuring two hydroxymethyl groups attached to the 1 and 2 positions of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The hydroxymethyl groups can be introduced through subsequent reactions with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form cyclobutane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl positions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, alcohols, acids
Major Products Formed
Oxidation: Cyclobutane-1,2-dicarboxylic acid
Reduction: Cyclobutane derivatives with varying degrees of saturation
Substitution: Cyclobutane ethers and esters
Scientific Research Applications
[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of [(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The compound’s unique cyclobutane ring structure also contributes to its reactivity and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- [(1R,2R)-2-(Hydroxymethyl)cyclobutyl]methanol
- [(1R,2S)-2-(Hydroxymethyl)cyclopentyl]methanol
- [(1S,2S)-2-(Hydroxymethyl)cyclopentyl]methanol
Uniqueness
[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol is unique due to its specific stereochemistry and the presence of two hydroxymethyl groups on a cyclobutane ring. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
[(1S,2S)-2-(hydroxymethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADRFVRUBFCML-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8177627.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B8177633.png)

![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
